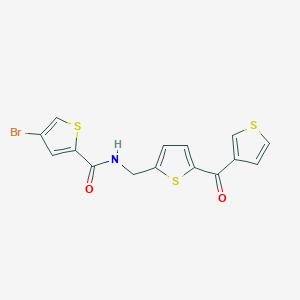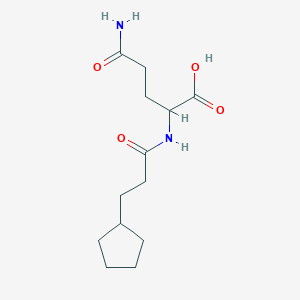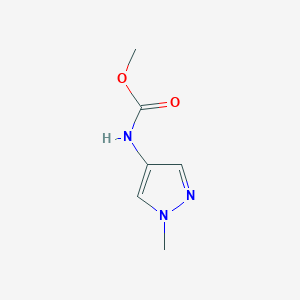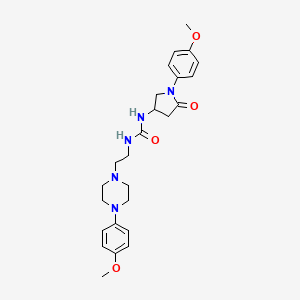![molecular formula C15H18N2O2 B2819087 [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine CAS No. 1016747-82-2](/img/structure/B2819087.png)
[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H18N2O2/c1-2-10-18-13-7-3-4-8-14(13)19-15-12(11-16)6-5-9-17-15/h3-9H,2,10-11,16H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 258.32 and a molecular formula of C15H18N2O2 .Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry
Schiff Bases Synthesis : Novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant agents. These bases were created through condensation reactions with substituted aryl aldehydes/ketones. They exhibited seizures protection and were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).
Palladacycles Synthesis and Catalysis : Unsymmetrical NCN′ and PCN pincer palladacycles were synthesized using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxic Properties in Cancer Research
Iron(III) Complexes in Cellular Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light. They were ingested in the nucleus of HeLa and HaCaT cells, interacting favorably with DNA and forming hydroxyl radicals (Basu et al., 2014).
Ligand Photophysical Behaviors : The photophysical behaviors of polydentate ligand N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine were studied, showing significant fluorescence shifts with the addition of certain metals and acids (Ping-hua, 2010).
Coordination Chemistry and Catalysis
Fe(II) Complexes in Water : Fe(II) complexes based on the pentadentate ligands N4Py and MeN4Py, including 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, were characterized. They underwent ligand exchange in water, indicating potential for DNA cleavage with (3)O2 as a terminal oxidant (Draksharapu et al., 2012).
Iron(III) Complexes in Photocytotoxicity : Iron(III) complexes of pyridoxal Schiff bases showed remarkable photocytotoxicity in various cancer cells, proceeding via the apoptotic pathway due to reactive oxygen species generation upon light exposure (Basu et al., 2015).
Novel Compounds Synthesis
- Novel Compound Synthesis : The synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction, showing potential for further chemical applications (Becerra et al., 2021).
Cancer Research
- Palladium and Platinum Complexes in Anticancer Activity : New PdII and PtII complexes from Schiff base ligands including R-(pyridin-2-yl)methanamine demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Selective Metal Ion Detection
Selective Detection of Metal Ions : A product formed by reacting 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine effectively and selectively detected Hg and Ni ions (Aggrwal et al., 2021).
Zinc Ion Sensor Development : A new zinc ion sensor based on 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine was developed for selective detection of Zn2+ ions, showing high selectivity and fluorescence enhancement (Kim et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2-propoxyphenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-10-18-13-7-3-4-8-14(13)19-15-12(11-16)6-5-9-17-15/h3-9H,2,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNXOSIKINPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OC2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)
![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)




![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)


